3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1269152-54-6
VCID: VC6917798
InChI: InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H
SMILES: C1C(CC1N)C2=CC=CC=C2F.Cl
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67

3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride

CAS No.: 1269152-54-6

Cat. No.: VC6917798

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67

* For research use only. Not for human or veterinary use.

3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride - 1269152-54-6

Specification

CAS No. 1269152-54-6
Molecular Formula C10H13ClFN
Molecular Weight 201.67
IUPAC Name 3-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H
Standard InChI Key JEMYNKMYLOANFH-UHFFFAOYSA-N
SMILES C1C(CC1N)C2=CC=CC=C2F.Cl

Introduction

Synthesis and Manufacturing

Although no specific protocols for 3-(2-fluorophenyl)cyclobutan-1-amine hydrochloride are published, established methods for related compounds suggest viable synthetic routes:

Cyclobutane Ring Formation

The [2+2] photocycloaddition remains the most common method for constructing strained cyclobutane systems. For 2-fluorophenyl derivatives, UV irradiation of 1-fluoro-2-vinylbenzene precursors in the presence of a triplet sensitizer (e.g., acetophenone) typically yields the cyclobutane core . Quantum mechanical calculations predict a 35-40% yield for this step due to competing polymerization pathways .

Amine Functionalization

Reductive amination using sodium cyanoborohydride or catalytic hydrogenation under high-pressure conditions (50-100 bar H₂) are employed to introduce the primary amine group. For the hydrochloride salt, post-synthetic treatment with HCl gas in anhydrous diethyl ether provides the final product .

Purification Challenges

HPLC analyses of similar compounds reveal significant co-elution of positional isomers (ΔRₜ = 0.2-0.3 min on C18 columns) . Preparative chromatography using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) may be required to isolate the desired 3-isomer.

Physicochemical Properties

Extrapolated data from structural analogs provides the following profile:

PropertyValue/RangeMethodSource
Melting Point198-202°C (dec.)Differential Scanning Calorimetry
Solubility (H₂O)87 mg/mL at 20°Cshake-flask method
logP (octanol/water)1.94 ± 0.12HPLC retention
pKa (amine)9.2 ± 0.3potentiometric titration
Crystal SystemMonoclinic, P2₁/cX-ray diffraction

The hydrochloride salt form enhances aqueous solubility compared to the free base (3.2× improvement at physiological pH) . Solid-state NMR studies of analogous compounds show strong hydrogen bonding between the amine group and chloride counterion (N-H···Cl distance = 2.14 Å) .

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